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Compound of Interest

Compound Name: (3-Methyloxiran-2-yl)methanol

Cat. No.: B110122

Spectroscopic Data of (3-methyloxiran-2-
yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-
methyloxiran-2-yl)methanol (also known as 2,3-epoxybutanol), a versatile chemical
intermediate. This document details available Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols relevant
for the acquisition of such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (3-
methyloxiran-2-yl)methanol. It is important to note that this compound exists as cis and trans
stereoisomers, which will exhibit distinct spectroscopic properties, particularly in NMR. While
specific experimental data for each isomer is not readily available in all databases, the
following represents a compilation of known data and expected values based on analogous
structures.

Table 1: *H NMR Spectroscopic Data (Predicted)
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. . Coupling
Chemical Shift L
Proton Multiplicity Constant (J) Notes
(ppm) Range
Range (Hz)
H1 (CHs) 1.2-1.4 Doublet 5.0- 6.0
H2 (CH-O) 2.9-32 Multiplet
H3 (CH-CH20H) 2.8-3.1 Multiplet
H4 (CH20H) 35-3.9 Multiplet
Dependent on
OH Variable Singlet (broad) solvent and

concentration.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Carbon Chemical Shift (ppm) Range
C1 (CHs) 17 - 19
C2 (CH-0) 57 - 60
C3 (CH-CH:z0H) 58 - 62
C4 (CH20H) 61 - 64

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?)

Intensity

Assignment

~3400 Strong, Broad O-H stretch (alcohol)
~2970 Medium C-H stretch (alkane)
) C-0O-C symmetric ring stretch
~1260 Medium _
(epoxide)
C-0O-C asymmetric ring stretch
~900 Strong

(epoxide)
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Table 4: Mass Spectrometry Data

m/z Relative Intensity Proposed Fragment
88 Low [M]* (Molecular lon)
73 Moderate [M - CHs]*

57 Moderate [M - CH20H]*

45 High [CH3CHO H]*

43 High [C2Hs0]*

31 High [CH20H]*

Note: The fragmentation pattern can be influenced by the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized based on the instrumentation
and the purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of (3-methyloxiran-2-yl)methanol in approximately
0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, D20, or DMSO-ds) in a clean, dry 5 mm
NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for
chemical shift referencing if required by the instrument.

» 1H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a
frequency of 300 MHz or higher. Typical parameters include a 30-45° pulse width, a
relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a
good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to
the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer
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relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to
simplify the spectrum and improve signal-to-noise.

o Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier
transform. Phase and baseline correct the resulting spectra. Integrate the signals in the *H
NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): Place a drop of neat (3-methyloxiran-2-yl)methanol
between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin
liquid film.

o Sample Preparation (Solution): Alternatively, dissolve the sample in a suitable IR-transparent
solvent (e.g., CCla). The concentration should be adjusted to give absorbances in the optimal
range (typically 0.1-1.0).

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the salt plates (or the solvent) should be recorded
and subtracted from the sample spectrum. Typically, spectra are collected over the range of
4000-400 cm~1* with a resolution of 4 cm~1.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by Gas Chromatography (GC-MS). For GC-
MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or diethyl
ether) is injected into the GC.

 lonization: lonize the sample molecules. Electron lonization (EIl) at 70 eV is a common
method for small molecules and will induce fragmentation, providing structural information.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b110122?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like (3-methyloxiran-2-yl)methanol.
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Caption: General workflow for spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic data for (3-methyloxiran-2-yl)methanol
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110122#spectroscopic-data-for-3-methyloxiran-2-yl-

methanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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